molecular formula C16H16N2O5S B2657467 N-(4-nitrophenyl)-3-tosylpropanamide CAS No. 898414-53-4

N-(4-nitrophenyl)-3-tosylpropanamide

Cat. No.: B2657467
CAS No.: 898414-53-4
M. Wt: 348.37
InChI Key: GEDQGLQXKFTTFZ-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-3-tosylpropanamide is an organic compound characterized by the presence of a nitrophenyl group and a tosyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-3-tosylpropanamide typically involves the reaction of 4-nitroaniline with tosyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then coupled with a propanamide derivative under suitable conditions to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane or dimethylformamide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-3-tosylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-nitrophenyl)-3-tosylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-3-tosylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the tosyl group can enhance the compound’s binding affinity to its target. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)acetamide
  • N-(4-nitrophenyl)sulfonamide
  • N-(4-nitrophenyl)benzamide

Uniqueness

N-(4-nitrophenyl)-3-tosylpropanamide is unique due to the presence of both a nitrophenyl and a tosyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications and makes it a valuable compound in various research fields .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-12-2-8-15(9-3-12)24(22,23)11-10-16(19)17-13-4-6-14(7-5-13)18(20)21/h2-9H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDQGLQXKFTTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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